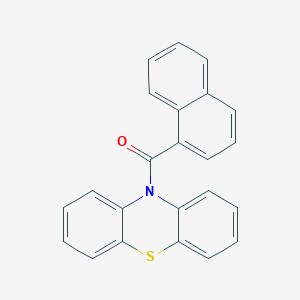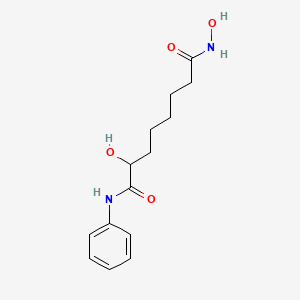
N8-hydroxy-2-methoxy-N1-phenyloctanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N8-hydroxy-2-methoxy-N1-phenyloctanediamide is a small molecular compound known for its role as a histone deacetylase inhibitor. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases .
Preparation Methods
The synthesis of N8-hydroxy-2-methoxy-N1-phenyloctanediamide involves several key steps:
Formation of Octanediamide: The initial step involves the reaction of octanediamide with methoxyamine to introduce the methoxy group.
Hydroxylation: The next step is the hydroxylation of the compound to introduce the hydroxy group at the N8 position.
Phenylation: Finally, the compound undergoes phenylation to attach the phenyl group at the N1 position
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. Common solvents used in these reactions include acetonitrile and methanol, and catalysts such as palladium on carbon are often employed to facilitate the reactions .
Chemical Reactions Analysis
N8-hydroxy-2-methoxy-N1-phenyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and phenyl groups, using reagents such as halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N8-hydroxy-2-methoxy-N1-phenyloctanediamide has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of histone deacetylases, which play a crucial role in gene expression and regulation.
Biology: The compound is employed in biological studies to investigate its effects on cell differentiation, proliferation, and apoptosis.
Medicine: It has shown promise in the treatment of various cancers, including skin T-cell lymphoma, by inducing cell cycle arrest and apoptosis in cancer cells.
Industry: The compound is used in the development of new therapeutic agents and as a reference standard in pharmaceutical research
Mechanism of Action
N8-hydroxy-2-methoxy-N1-phenyloctanediamide exerts its effects by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound targets specific histone deacetylases, including histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and differentiation .
Comparison with Similar Compounds
N8-hydroxy-2-methoxy-N1-phenyloctanediamide can be compared with other histone deacetylase inhibitors such as:
Romidepsin: This compound is a cyclic peptide that inhibits histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-histone deacetylase inhibitor that has shown efficacy in treating multiple myeloma
The uniqueness of this compound lies in its specific chemical structure, which allows for selective inhibition of certain histone deacetylases, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxy-N-phenyloctanediamide |
InChI |
InChI=1S/C15H22N2O4/c1-21-13(10-6-3-7-11-14(18)17-20)15(19)16-12-8-4-2-5-9-12/h2,4-5,8-9,13,20H,3,6-7,10-11H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
JHNWNLJPMOWGAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCC(=O)NO)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)

![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

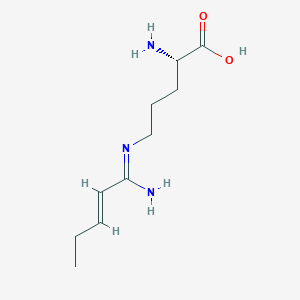
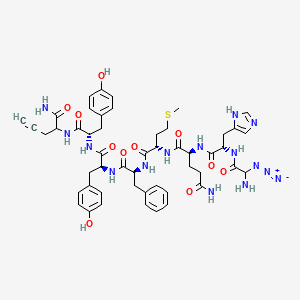
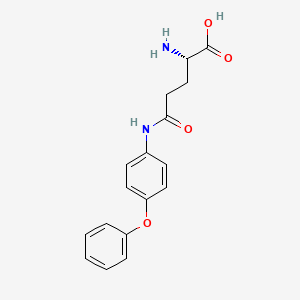
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
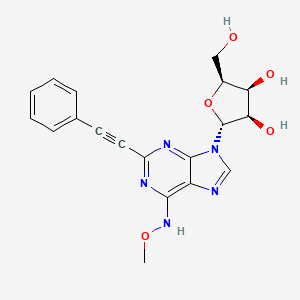
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
